molecular formula C12H14O3 B7892227 2-(Cyclopropylmethoxy)-3-methylbenzoic acid

2-(Cyclopropylmethoxy)-3-methylbenzoic acid

Cat. No.: B7892227
M. Wt: 206.24 g/mol
InChI Key: NCJQWLYRJPUION-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to the cyclopropylmethoxy moiety, which is frequently employed in drug design to modulate lipophilicity and bioavailability .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-2-4-10(12(13)14)11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQWLYRJPUION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methylbenzoic acid.

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is prepared separately through the reaction of cyclopropylmethyl bromide with a suitable base.

    Esterification: The cyclopropylmethanol is then esterified with 3-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid derivatives.

    Reduction: Formation of cyclopropylmethoxybenzyl alcohol or cyclopropylmethoxybenzaldehyde.

    Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis . The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the EMT process.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

3-Methylbenzoic Acid
  • Key Differences : Lacks the cyclopropylmethoxy group at the 2-position.
  • Properties : The absence of the cyclopropylmethoxy group reduces lipophilicity (logP ~1.8 vs. estimated ~2.5 for the target compound).
  • Research Findings : Exhibits a 100% structural similarity score to the target compound in grouping studies, highlighting the conserved 3-methylbenzoic acid core as a stable pharmacophore .
2-(Cyclopropylmethoxy)-5-nitrobenzoic Acid (CAS 1019567-96-4)
  • Key Differences : Nitro group at the 5-position instead of methyl at the 3-position.
  • Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5 vs. ~4.2 for the target compound).
2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid (CAS 926249-10-7)
  • Key Differences: Cyclopropylcarbonyl amino group replaces the cyclopropylmethoxy group.
  • Research Findings : Demonstrates how substituent electronic properties (electron-withdrawing vs. electron-donating) influence reactivity and bioavailability .

Functional Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences : Carboxylic acid replaced with an amide group; hydroxy-tert-butyl side chain added.
  • Properties : The amide group enables use as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, unlike the target compound’s acid functionality.
  • Applications : Highlights the role of functional groups in determining utility—carboxylic acids for pharmacokinetics vs. amides for catalysis .
Aroyl Urea Derivatives (e.g., 5-HT Receptor Ligands)
  • Key Differences : Urea or carbamate groups replace the carboxylic acid.
  • Properties : Increased molecular weight and hydrogen-bonding capacity enhance receptor affinity.
  • Research Findings : Cyclopropylmethoxy-containing derivatives are prioritized in CNS drug design due to balanced lipophilicity and metabolic stability .

Data Table: Key Compounds and Properties

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Notes
2-(Cyclopropylmethoxy)-3-methylbenzoic acid Not provided 2-CPM*, 3-methyl ~220.3 Pharmaceutical intermediate
3-Methylbenzoic acid 99-04-7 3-methyl 136.15 Reference pharmacophore
2-(Cyclopropylmethoxy)-5-nitrobenzoic acid 1019567-96-4 2-CPM, 5-nitro 237.21 Explosives/dye synthesis
2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid 926249-10-7 2-cyclopropylcarbonylamino, 3-methyl 219.24 Bioactive intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided 3-methyl, amide, hydroxy-tert-butyl 207.27 Catalysis directing group

*CPM: Cyclopropylmethoxy

Research Findings and Implications

  • Structural Similarity : The 3-methylbenzoic acid core is critical for stability, as evidenced by high similarity scores in grouping studies .
  • Substituent Effects :
    • Cyclopropylmethoxy : Enhances lipophilicity and metabolic stability, making it favorable for CNS drugs .
    • Nitro vs. Methyl : Electron-withdrawing groups like nitro increase acidity but reduce biocompatibility compared to methyl .
  • Functional Group Impact : Carboxylic acids improve solubility for oral bioavailability, while amides facilitate catalytic applications .

Biological Activity

Overview

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is an organic compound classified as a benzoic acid derivative. Its unique structure, characterized by a cyclopropylmethoxy group and a methyl group, suggests potential biological activities that are currently under investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • Structural Features :
    • Cyclopropylmethoxy group at the 2-position
    • Methyl group at the 3-position of the benzoic acid ring

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, a key process involved in pulmonary fibrosis. The compound reduces the expression of α-smooth muscle actin (α-SMA) and hydroxyproline, which are markers of fibrosis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological activity of this compound is linked to its interaction with specific molecular pathways:

  • Inhibition of TGF-β1 Signaling : The compound blocks the activation of the Smad signaling pathway, which is crucial for EMT and fibrosis development .
  • Reduction of Inflammatory Cytokines : It decreases inflammatory cytokines in bronchoalveolar lavage fluid, indicating its potential in managing lung inflammation .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A549 and H1299 lung cancer cell lines were treated with varying concentrations (50, 100, 200 µM) of the compound. Results showed significant inhibition of cell viability in a dose-dependent manner when stimulated with TGF-β1 .
  • In Vivo Studies :
    • In a rat model of bleomycin-induced pulmonary fibrosis, treatment with this compound resulted in reduced lung inflammation and fibrosis. Key metrics included:
      • Decreased lung weight/body weight ratio
      • Lower levels of collagen deposition in lung tissue .

Comparative Analysis

To understand its unique properties better, we can compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
This compound Cyclopropylmethoxy and methyl groupsAnti-inflammatory, antimicrobial
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid Additional difluoromethoxy groupSimilar anti-fibrotic effects
3-Methylbenzoic acid Lacks cyclopropylmethoxy groupLimited biological activity

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